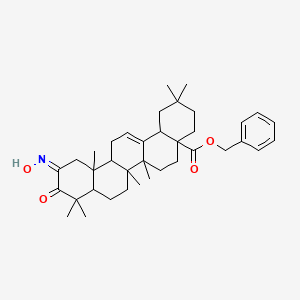![molecular formula C12H23NO B12281822 3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B12281822.png)
3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butyl-3-azabicyclo[331]nonan-9-ol is a bicyclic compound that features a tert-butyl group and an azabicyclo structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol typically involves the reduction of 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one using sodium tetrahydridoborate. This reaction yields the corresponding alcohol as a mixture of epimers . Another method involves the catalytic hydrogenation of 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthetic routes mentioned above can be scaled up for larger production. The choice of reagents and catalysts, as well as reaction conditions, would need to be optimized for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol undergoes various chemical reactions, including:
Reduction: Reduction of 3-tert-butoxycarbonyl derivatives using sodium tetrahydridoborate.
Substitution: Reactions with potassium iodide and sodium azide to form 9-iodo and 9-azido derivatives.
Formation of Derivatives: Conversion to O-acetyl and O-methylsulfonyl derivatives using acetyl chloride and methanesulfonyl chloride.
Common Reagents and Conditions
Sodium tetrahydridoborate: Used for reduction reactions.
Potassium iodide and sodium azide: Used for substitution reactions.
Acetyl chloride and methanesulfonyl chloride: Used for forming O-acetyl and O-methylsulfonyl derivatives.
Major Products
Alcohols: Resulting from reduction reactions.
Iodo and azido derivatives: Formed through substitution reactions.
O-acetyl and O-methylsulfonyl derivatives: Produced from reactions involving acetyl chloride and methanesulfonyl chloride.
Aplicaciones Científicas De Investigación
3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol involves its ability to undergo various chemical transformations. For example, it efficiently catalyzes the oxidation of alcohols to carbonyl compounds when used in conjunction with specific catalytic systems . The molecular targets and pathways involved in its action are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-ol: Similar structure with a benzyl group instead of a tert-butyl group.
3-Tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one: Precursor in the synthesis of 3-tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol.
9-Azabicyclo[3.3.1]nonane N-oxyl: A related compound used as a catalytic oxidant.
Uniqueness
This compound is unique due to its specific tert-butyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H23NO |
|---|---|
Peso molecular |
197.32 g/mol |
Nombre IUPAC |
3-tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C12H23NO/c1-12(2,3)13-7-9-5-4-6-10(8-13)11(9)14/h9-11,14H,4-8H2,1-3H3 |
Clave InChI |
COOVPSNCROLCRH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1CC2CCCC(C1)C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12281762.png)
![(1R,5S,8R)-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12281763.png)
![potassium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate](/img/structure/B12281765.png)

![[Chloro(R)-C3-TunePhos)(p-cymene)ruthenium(II)] chloride](/img/structure/B12281772.png)

![[1-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-hydroxypropan-2-yl] acetate](/img/structure/B12281785.png)
![(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-oneHydrochloride](/img/structure/B12281786.png)


